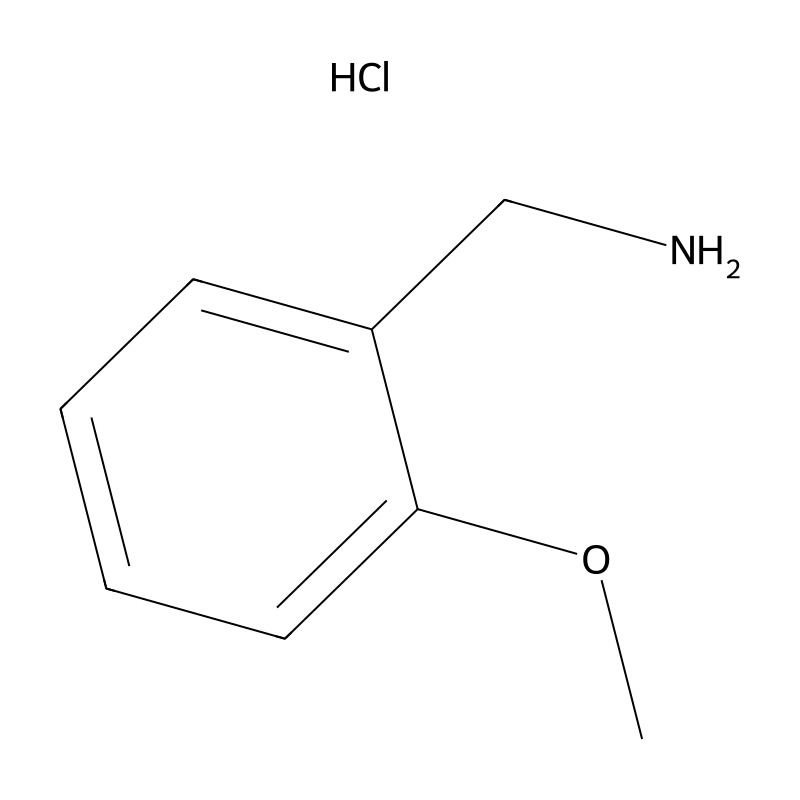

(2-Methoxyphenyl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Methoxyphenyl)methanamine hydrochloride is an organic compound characterized by its molecular formula and a molecular weight of approximately 173.66 g/mol. This compound features a methoxy group attached to a phenyl ring, which is further connected to a methanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various chemical and biological applications. It is typically presented as a crystalline solid and is utilized primarily in pharmaceutical research and organic synthesis.

Medicinal Chemistry

Due to the presence of the aromatic ring and amine functional group, (2-Methoxyphenyl)methanamine hydrochloride could be a candidate for studies in medicinal chemistry. Researchers might explore its potential for:

- Drug Discovery: The molecule's structure could serve as a starting point for designing new drugs. Scientists can modify the structure to target specific biological processes or receptors in the body [].

- Ligand Design: The amine group can potentially bind to metal ions or other molecules. This property could be useful in designing ligands for enzymes or other biomolecules [].

It is important to note that there is no current research available on the specific medicinal properties of (2-Methoxyphenyl)methanamine hydrochloride. Further studies would be needed to determine its potential as a therapeutic agent.

Material Science

Aromatic amines with similar structures have been explored in material science for their potential applications in:

- Polymer Synthesis: (2-Methoxyphenyl)methanamine hydrochloride could be used as a precursor for the synthesis of new polymers. The aromatic ring and amine group can influence the properties of the resulting polymer [].

- Organic Electronics: Conductive polymers containing aromatic amines are being investigated for applications in organic electronic devices like organic light-emitting diodes (OLEDs) [].

- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions may convert the compound into various amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methoxy or amine groups can participate in nucleophilic substitution reactions, where they may be replaced by other functional groups under specific conditions.

These reactions allow for the modification of the compound to create derivatives with potentially different biological activities or chemical properties.

Research indicates that (2-Methoxyphenyl)methanamine hydrochloride exhibits notable biological activity, particularly in pharmacological contexts. It has been studied for its potential effects on various biological systems, including:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Binding: There is evidence suggesting that it interacts with certain receptors, which could lead to therapeutic effects similar to those of other psychoactive substances.

Additionally, preliminary studies suggest it may possess analgesic and anti-inflammatory properties, making it a candidate for further investigation in medicinal chemistry.

The synthesis of (2-Methoxyphenyl)methanamine hydrochloride typically involves several steps:

- Formation of the Amine: The reaction begins with the alkylation of (2-methoxyphenyl)magnesium bromide with an appropriate carbonyl compound, followed by hydrolysis.

- Hydrochloride Salt Formation: The resulting amine is treated with hydrochloric acid to yield the hydrochloride salt.

- Purification: The final product may be purified through recrystallization or chromatography to achieve the desired purity.

In industrial settings, these methods are scaled up to ensure high yields and purity levels, often utilizing optimized reaction conditions and industrial-grade reagents.

(2-Methoxyphenyl)methanamine hydrochloride has diverse applications across several fields:

- Pharmaceutical Research: It serves as an intermediate in the synthesis of complex organic molecules and potential drug candidates.

- Chemical Synthesis: The compound is used in various synthetic pathways to develop new materials or chemical processes.

- Biological Studies: Its interactions with biological systems make it valuable for studying enzyme functions and receptor activities.

Studies investigating the interactions of (2-Methoxyphenyl)methanamine hydrochloride with biological targets have shown that it can modulate enzyme activity and influence receptor signaling pathways. These interactions are critical for understanding its potential therapeutic applications and mechanisms of action. Further research is needed to elucidate specific pathways affected by this compound and its derivatives.

Several compounds share structural similarities with (2-Methoxyphenyl)methanamine hydrochloride. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| (4-Chloro-2-methoxyphenyl)methanamine hydrochloride | Contains a chloro group on a similar phenyl ring |

| (2-Methoxyphenyl)ethylamine | Lacks the additional phenyl group but retains the methoxy group |

| 3,4-Dimethoxyphenethylamine | Features two methoxy groups on different positions |

Uniqueness

The uniqueness of (2-Methoxyphenyl)methanamine hydrochloride lies in its specific combination of functional groups—particularly the presence of both methoxy and amine functionalities—which may impart distinct chemical reactivity and biological properties compared to these similar compounds. This dual substitution pattern can influence solubility, reactivity, and interaction profiles within biological systems, making it a valuable subject for targeted research in medicinal chemistry.